5-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]furan-2-carboxamide
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Overview
Description
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a combination of phenoxy, pyrazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:
Preparation of 2,4-Dichlorophenoxyacetic acid: This can be synthesized via chlorination of phenoxyacetic acid.
Formation of the pyrazole ring: This involves cyclization reactions using hydrazine and appropriate diketones or aldehydes.
Coupling reactions: The final step involves coupling the phenoxy and pyrazole moieties with the furan ring under specific conditions, often using catalysts like palladium in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, ensuring efficient separation and purification processes, and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Agrochemistry: The compound may be used in the development of herbicides or pesticides.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A simpler compound with similar herbicidal properties.
Pyrazole derivatives: Compounds with similar pyrazole rings that have various biological activities.
Furan derivatives: Compounds with furan rings that are used in medicinal chemistry and materials science.
Uniqueness
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-2-FURAMIDE is unique due to its combination of phenoxy, pyrazole, and furan moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17Cl2N3O3 |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-22(10-13-7-8-23(2)21-13)18(24)17-6-4-14(26-17)11-25-16-5-3-12(19)9-15(16)20/h3-9H,10-11H2,1-2H3 |
InChI Key |
DJVGZNYUPUKURH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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